N'-hydroxy-2-methylprop-2-enimidamide

Catalog No.
S12163194
CAS No.
M.F
C4H8N2O
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-hydroxy-2-methylprop-2-enimidamide

Product Name

N'-hydroxy-2-methylprop-2-enimidamide

IUPAC Name

N'-hydroxy-2-methylprop-2-enimidamide

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C4H8N2O/c1-3(2)4(5)6-7/h7H,1H2,2H3,(H2,5,6)

InChI Key

UWJLTYDYDUBBDD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=NO)N

N'-hydroxy-2-methylprop-2-enimidamide is an organic compound characterized by its unique functional groups, including a hydroxyl group and an imidamide structure. This compound features a prop-2-enimidamide backbone, which consists of a double bond between the second and third carbon atoms, contributing to its reactivity. The presence of the hydroxyl group enhances its solubility in polar solvents and may influence its biological activity.

Typical of imidamide derivatives. Key reactions include:

  • Hydrolysis: The imidamide can be hydrolyzed to form corresponding carboxylic acids and amines under acidic or basic conditions.
  • Reduction: Reduction reactions can convert the imidamide to amines using reducing agents such as lithium aluminum hydride.
  • Condensation: It can react with aldehydes or ketones to form more complex structures through condensation reactions.

These reactions highlight the compound's potential for further chemical transformations, making it a versatile intermediate in organic synthesis.

The synthesis of N'-hydroxy-2-methylprop-2-enimidamide can be achieved through several methods:

  • Direct Synthesis: This involves the reaction of 2-methylprop-2-enamine with hydroxylamine in the presence of an acid catalyst to yield the desired product.
  • Dehydration Reaction: Starting from a corresponding amide, dehydration using agents like thionyl chloride can lead to the formation of the imidamide structure.
  • One-Pot Synthesis: A more complex synthetic route may involve multiple steps where starting materials are sequentially reacted without isolation of intermediates.

Each method varies in terms of yield and purity, necessitating careful optimization during synthesis.

N'-hydroxy-2-methylprop-2-enimidamide has potential applications in various fields:

  • Pharmaceuticals: Its structural characteristics suggest possible use in drug development, particularly as a lead compound for designing new therapeutics targeting specific biological pathways.
  • Agricultural Chemicals: Similar compounds have been used as herbicides or fungicides, indicating potential for agricultural applications.
  • Chemical Intermediates: In organic synthesis, it can serve as an intermediate for producing more complex molecules.

Interaction studies involving N'-hydroxy-2-methylprop-2-enimidamide are essential for understanding its biological mechanisms. These studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Investigating how it influences biological pathways at the molecular level.
  • Toxicity Assessment: Understanding any potential adverse effects associated with its use.

Such studies are crucial for determining the safety and efficacy of this compound in practical applications.

Several compounds share structural similarities with N'-hydroxy-2-methylprop-2-enimidamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
N-hydroxy-N'-phenylacetamideAcetamide with a phenyl groupKnown for analgesic properties
2-Hydroxy-N,N-dimethylacetamideDimethylated acetamideExhibits antimicrobial activity
N-hydroxy-N'-methylureaUrea derivative with a hydroxyl groupUsed in agricultural applications

N'-hydroxy-2-methylprop-2-enimidamide is unique due to its specific arrangement of double bonds and functional groups, which may confer distinct reactivity and biological properties compared to these similar compounds.

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

100.063662883 g/mol

Monoisotopic Mass

100.063662883 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-09-2024

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